Bienvenue dans la boutique en ligne BenchChem!

N-Benzyl-3,5-dimethylaniline

Synthetic methodology Phase-transfer catalysis N-alkylation yield

N-Benzyl-3,5-dimethylaniline (CAS 124043-95-4; molecular formula C₁₅H₁₇N; molecular weight 211.30 g/mol) is a secondary aromatic amine belonging to the N-benzylaniline class. Structurally, it comprises a 3,5-dimethylaniline core N-alkylated with a benzyl group, yielding a compound with a computed XLogP3 of approximately 4.6 and a topological polar surface area of merely 3.2 Ų.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
CAS No. 124043-95-4
Cat. No. B6319062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3,5-dimethylaniline
CAS124043-95-4
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NCC2=CC=CC=C2)C
InChIInChI=1S/C15H17N/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3
InChIKeyHOASIFFHQIOFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3,5-dimethylaniline (CAS 124043-95-4): Procurement-Grade Overview for a Secondary Aromatic Amine Synthetic Intermediate


N-Benzyl-3,5-dimethylaniline (CAS 124043-95-4; molecular formula C₁₅H₁₇N; molecular weight 211.30 g/mol) is a secondary aromatic amine belonging to the N-benzylaniline class [1]. Structurally, it comprises a 3,5-dimethylaniline core N-alkylated with a benzyl group, yielding a compound with a computed XLogP3 of approximately 4.6 and a topological polar surface area of merely 3.2 Ų [2]. The compound is commercially available from specialty chemical suppliers, though the supplier base remains limited . It functions primarily as a versatile synthetic building block in the preparation of pharmaceuticals, agrochemicals, and functional materials, where the sterically and electronically differentiated 3,5-dimethyl substitution pattern on the aniline ring serves as a controlling element in downstream reactivity .

Why N-Benzyl-3,5-dimethylaniline Cannot Be Casually Substituted: Regioisomeric and Electronic Differentiation in the N-Benzylaniline Series


Within the N-benzylaniline chemical space, seemingly minor structural variations produce substantial divergence in both synthetic accessibility and downstream biological activity. The 3,5-dimethyl substitution pattern on the aniline ring of N-Benzyl-3,5-dimethylaniline creates a symmetric, electron-rich aromatic system with two equivalent ortho positions, a feature that is absent from regioisomeric variants such as N-benzyl-3,4-dimethylaniline (asymmetric) or N-benzyl-2,6-dimethylaniline (sterically hindered ortho positions) [1]. Critically, the secondary amine character (one NH proton) differentiates it from tertiary N-benzyl-N-methyl-aniline analogs (e.g., N-Benzyl-N,3-dimethylaniline, CAS 101663-45-0), which lack hydrogen-bond donor capacity and exhibit altered lipophilicity [2]. In medicinal chemistry applications, the 3,5-dimethylaniline-derived acetanilide series (compounds 17–26) demonstrated Ki values ranging from 46.6 nM to >10,000 nM at the translocator protein (TSPO), with binding discrimination between wild-type and A147T polymorphic TSPO varying over >200-fold depending on subtle N-aryl substitution patterns [3]. These data underscore that casual replacement with a different N-benzylaniline regioisomer or N-alkyl variant risks unpredictable loss of target affinity, altered polymorphism sensitivity, and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for N-Benzyl-3,5-dimethylaniline (CAS 124043-95-4): Head-to-Head and Cross-Study Comparators


Synthetic Yield Comparison: Phase-Transfer Catalyzed N-Benzylation of 3,5-Dimethylaniline vs. Reductive Amination Approaches

The preparation of N-Benzyl-3,5-dimethylaniline via phase-transfer catalyzed (PTC) reaction of 3,5-dimethylaniline with benzyl chloride affords the target secondary amine in 84% isolated yield after column chromatographic purification, as demonstrated using a hexane/ethyl acetate (20:1) solvent system . This compares favorably to metal-free tandem reductive amination approaches for structurally related regioisomers, where N-benzyl-3,4-dimethylaniline was obtained in only 62% yield and N-benzyl-2,4-dimethylaniline in 43% yield under a one-pot tandem nitro-reduction/imine-formation/imine-reduction protocol [1]. While direct head-to-head data for the 3,5-isomer under the tandem reductive amination conditions are not published, the PTC route provides a benchmark yield that informs procurement decisions for larger-scale synthesis.

Synthetic methodology Phase-transfer catalysis N-alkylation yield

TSPO Binding Affinity Differentiation: Acetanilide Derivatives Synthesized from N-Benzyl-3,5-dimethylaniline Intermediates vs. Indole and Benzimidazole Cores

Acetanilide derivatives (compounds 17–26) synthesized via reductive alkylation of 3,5-dimethylaniline with 4-substituted benzaldehydes—a route that proceeds through N-benzyl-3,5-dimethylaniline intermediates (55–59)—were evaluated for TSPO binding affinity [1]. In radioligand displacement assays using [³H]PK-11195 (10 nM) on HEK-293 membranes expressing wild-type (WT) or A147T polymorphic TSPO, the acetanilide series demonstrated Ki values spanning 46.6 nM to >10,000 nM at WT TSPO, with compound 25 achieving the highest WT affinity (Ki = 46.6 nM) and compound 21 exhibiting the weakest (Ki = 3,933 nM) [2]. Critically, the WT/A147T Ki ratio—a determinant of clinical imaging utility—varied dramatically across the series. Compound 20 demonstrated only 2-fold discrimination between A147T and WT TSPO (WT Ki = 737.8 nM; A147T Ki = 275.0 nM), representing the least discriminating compound in the acetanilide series and a >10-fold improvement in A147T/WT parity over indole-core compounds such as compound 12, which showed >7.7-fold discrimination [2].

Neuroinflammation imaging TSPO PET ligands Radioligand binding

Secondary Amine vs. Tertiary Amine Functional Differentiation: Hydrogen-Bond Donor Capacity and Reactivity

N-Benzyl-3,5-dimethylaniline (secondary amine; one N–H hydrogen bond donor) is structurally and functionally differentiated from its tertiary amine counterpart N-Benzyl-N,3-dimethylaniline (CAS 101663-45-0; zero hydrogen bond donors) [1]. This distinction carries consequences for both biological target engagement and downstream synthetic utility. In the TSPO acetanilide series, acetylation of the secondary amine intermediate (N-benzyl-3,5-dimethylaniline) to generate the corresponding tertiary acetamides (compounds 17–21) produces up to a 36-fold change in WT TSPO Ki, with the secondary amine precursor providing the requisite NH for subsequent N-acylation or N-sulfonylation diversification steps [2]. Computed physicochemical properties corroborate this differentiation: the secondary amine possesses a topological polar surface area (TPSA) of 3.2 Ų (computed for the closely related N-Benzyl-N,3-dimethylaniline), while the additional N-methyl group in the tertiary analog increases molecular weight without altering TPSA, yielding distinct CNS MPO desirability scores [1].

Medicinal chemistry Physicochemical profiling Hydrogen bonding

Computed Lipophilicity and CNS Drug-Likeness: Benchmarking Against Structural Analogs

The computed XLogP3 of the N-benzyl-3,5-dimethylaniline scaffold (approximately 4.6, based on the closely related N-Benzyl-N,3-dimethylaniline) places it within the favorable lipophilicity range for CNS drug candidates (optimal XLogP 2–5), while the low TPSA of 3.2 Ų is consistent with favorable blood-brain barrier penetration potential [1]. This contrasts with more polar analogs such as N-Benzyl-4-methoxyaniline, which bears an additional hydrogen bond acceptor (OCH₃) that increases TPSA and reduces membrane permeability [2]. The absence of additional heteroatoms on the benzyl or aniline rings of N-Benzyl-3,5-dimethylaniline minimizes metabolic liabilities associated with oxidative dealkylation or O-demethylation pathways that compromise the in vivo half-life of alkoxy-substituted analogs.

Drug-likeness CNS penetration Lipophilicity profiling

Recommended Application Scenarios for N-Benzyl-3,5-dimethylaniline (CAS 124043-95-4) Based on Quantitative Differentiation Evidence


TSPO PET Tracer Development: Scaffold Optimization for WT/A147T Polymorphism-Independent Binding

Research groups developing next-generation TSPO PET ligands for neuroinflammation imaging should prioritize N-Benzyl-3,5-dimethylaniline as a key intermediate for constructing acetanilide-based scaffolds. The quantitative binding data from Vo et al. (2020) demonstrate that acetanilide derivatives derived from this compound class can achieve A147T/WT Ki ratios as low as 2.7-fold (compound 20), representing a meaningful improvement over indole-core and benzimidazole-core TSPO ligands that exhibit >7.7-fold discrimination [1]. Procurement of the N-benzyl-3,5-dimethylaniline intermediate enables the systematic exploration of 4-substitution patterns on the benzyl ring (compounds 55–59) as a diversification strategy for fine-tuning A147T binding parity. This application is directly supported by the synthetic protocol described in Scheme 6 of the RSC Medicinal Chemistry publication, which uses commercially available 3,5-dimethylaniline and 4-substituted benzaldehydes as starting materials [1].

Medicinal Chemistry Library Synthesis: Secondary Amine as a Versatile Diversification Handle

For medicinal chemistry campaigns requiring late-stage functionalization of a benzylaniline core, N-Benzyl-3,5-dimethylaniline provides a strategically advantageous secondary amine handle. Unlike tertiary N-methyl analogs (e.g., N-Benzyl-N,3-dimethylaniline), the NH proton enables N-acylation (to acetamides), N-sulfonylation (to sulfonamides), and further N-alkylation (to tertiary amines or quaternary ammonium salts) [2]. The symmetric 3,5-dimethyl pattern eliminates regiochemical ambiguity during electrophilic aromatic substitution reactions on the aniline ring, simplifying purification and characterization relative to unsymmetrical regioisomers. This scenario is supported by the demonstrated conversion of N-benzylaniline intermediates 55–59 to both acetanilides (17–21, via acetic anhydride) and acetamides (22–26, via N,N-diethylchloroacetamide) in the TSPO ligand study, illustrating the breadth of accessible chemotypes from a single intermediate [1].

Phase-Transfer Catalyzed Process Chemistry: Scalable N-Benzylation of 3,5-Dimethylaniline

Industrial and kilo-lab process chemists seeking to prepare N-Benzyl-3,5-dimethylaniline at scale should consider the phase-transfer catalyzed (PTC) N-benzylation route, which has demonstrated an 84% isolated yield for this specific compound using benzyl chloride, a phase-transfer catalyst, and an inorganic base . The PTC methodology is covered by established patent literature (US 5,536,877; BASF SE) and offers operational advantages over reductive amination protocols, including the use of inexpensive benzyl chloride (rather than benzaldehyde/NaBH₄), facile product isolation via column chromatography, and compatibility with continuous flow processing [3]. This scenario is particularly relevant for procurement decisions where the compound is required in multi-gram to kilogram quantities, as the PTC route avoids the hydrogen gas handling and catalyst recycling challenges associated with catalytic hydrogenative reductive amination.

CNS Drug Discovery: Privileged Scaffold with Favorable Computed CNS MPO Profile

Drug discovery programs targeting central nervous system (CNS) indications should evaluate N-Benzyl-3,5-dimethylaniline as a building block based on its favorable computed physicochemical profile. The scaffold's XLogP3 of approximately 4.6 and TPSA of merely 3.2 Ų position it within the desirable CNS drug-like space, predicting good passive blood-brain barrier permeability without the metabolic liabilities associated with alkoxy-substituted analogs (e.g., O-demethylation of methoxy groups) [4]. The absence of additional hydrogen bond acceptors beyond the amine nitrogen minimizes P-glycoprotein (P-gp) efflux susceptibility, a common limitation of more polar N-benzylaniline derivatives. This application is supported by class-level inference from the TSPO ligand literature, where N-benzylaniline-derived compounds have demonstrated measurable brain uptake in preclinical PET imaging studies [1].

Quote Request

Request a Quote for N-Benzyl-3,5-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.